{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
Description
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Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-9(15)4-19-11-13-12-10(18-11)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWYZYDPQJWUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360150 | |
| Record name | {[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67572-43-4 | |
| Record name | {[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
The compound {[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid (CAS Number: 67572-43-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O₅S |
| Molecular Weight | 280.2566 g/mol |
| CAS Number | 67572-43-4 |
| Melting Point | 511.1 °C |
Structure and Mechanism of Action
The compound features a benzodioxole moiety linked to an oxadiazole ring through a thioether bond. This structure is significant for its biological activity, as the oxadiazole ring is known for various pharmacological effects including anti-inflammatory and antimicrobial properties.
Biological Activities
Antimicrobial Activity
Preliminary studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound {[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Anticancer Potential
Research has highlighted the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. For instance, compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways.
Case Studies
- Antitumor Activity : A study investigated the effects of oxadiazole derivatives on various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancers. Compounds similar to {[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
- HIV Inhibition : Another research focused on the inhibitory effects of oxadiazole compounds on HIV replication. The study found that certain derivatives could inhibit viral transcription and replication without significant cytotoxicity to host cells . This suggests a potential therapeutic application for HIV treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like {[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. Modifications to the benzodioxole or oxadiazole moieties can significantly alter their potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at position 4 of oxadiazole | Increased cytotoxicity in cancer cells |
| Addition of methoxy groups | Enhanced antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
